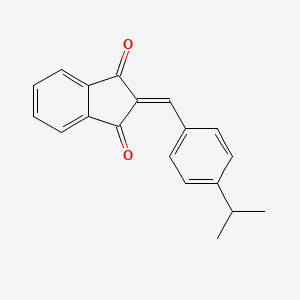

2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” is an organic compound with the linear formula C25H20O2 . It has a molecular weight of 352.437 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of indane-1,3-dione-based structures, which includes “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione”, can be achieved through various chemical reactions . One method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular structure of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” is based on the indane-1,3-dione scaffold . This structure is versatile and can be modified to create a variety of derivatives .Chemical Reactions Analysis

Indane-1,3-dione, the core structure of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione”, can act as a nucleophile due to the carbon at the C-2 position being alpha to both carbonyls . It can undergo self-aldol condensation quite easily, resulting in bindone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione” include a predicted boiling point of 452.9±45.0 °C and a predicted density of 1.204±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility. Some notable examples include:

- Donepezil : Used for Alzheimer’s disease treatment .

- Indinavir : Employed in AIDS treatment .

- Biologically Active Compounds : Indane-1,3-dione serves as a synthetic intermediate for designing various biologically active molecules .

Organic Electronics and Photopolymerization

Indane-1,3-dione plays a crucial role in organic electronics and photopolymerization:

- Dyes for Solar Cells : It acts as an electron acceptor, contributing to the design of efficient dyes for solar cells .

- Photoinitiators : Used in photopolymerization processes .

- Chromophores for Non-Linear Optical (NLO) Applications : Its unique structure makes it suitable for NLO applications .

Biosensing and Bioimaging

Indane-1,3-dione-based structures find applications in biosensing and bioimaging:

- Biosensors : These compounds can be incorporated into biosensors for detecting specific analytes .

- Bioimaging Agents : Their fluorescent properties make them valuable for bioimaging studies .

Chemical Modification and Domino Reactions

Indane-1,3-dione serves as a versatile building block for various chemical transformations:

- Chemical Reactions : Explore different chemical reactions to access this scaffold and its derivatives .

- Domino Reactions : Investigate the use of indane-1,3-dione in domino reactions .

Spiro Compounds

Indane-1,3-dione-based spiro compounds have unique properties and applications:

Eigenschaften

IUPAC Name |

2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPNLHKIFNOMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)

![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)

![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)